

In-Depth Technical Guide: GPR84 Activation by OX04529

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Compound of Interest

Compound Name: OX04529
Cat. No.: B15609086

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This technical guide provides a comprehensive overview of the activation of G-protein coupled receptor 84 (GPR84) by the novel agonist **OX04529**. It is intended for an audience with a strong background in pharmacology, cell biology, and drug discovery. This document details the signaling pathway of GPR84 upon activation by **OX04529**, presents key quantitative data, outlines detailed experimental protocols for relevant assays, and includes visualizations to facilitate understanding.

Introduction to GPR84 and OX04529

G-protein coupled receptor 84 (GPR84) is a metabolic receptor primarily expressed in immune cells and has been implicated in inflammation, metabolic disorders, and cancer.^[1] As an orphan GPCR, the full range of its endogenous ligands and physiological roles are still under active investigation.

OX04529 is a recently developed potent, selective, and orally active agonist of GPR84.^{[1][2]} A significant characteristic of **OX04529** is its strong bias towards the G-protein signaling pathway, with minimal to no recruitment of β -arrestin-2.^[1] This biased agonism makes **OX04529** a valuable tool for dissecting the distinct downstream effects of G-protein-mediated GPR84 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **OX04529** in relation to GPR84 activation and its pharmacokinetic properties.

Table 1: In Vitro Potency and Efficacy of **OX04529**

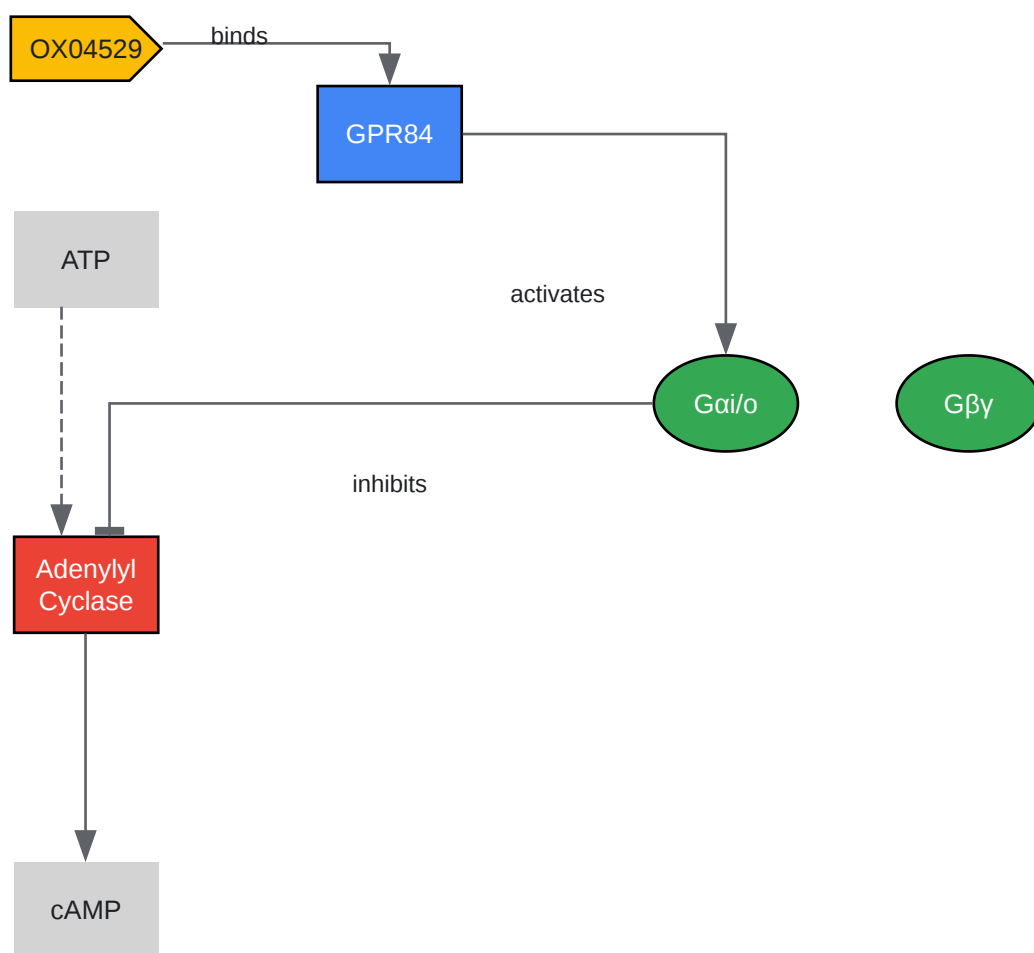
Parameter	Value	Cell Line	Assay Type	Reference
EC50 (cAMP Inhibition)	0.0185 nM	CHO-hGPR84	Forskolin-induced cAMP production	[1][2]
β-arrestin-2 Recruitment	No detectable effect up to 80 μM	Not specified	β-arrestin assay	

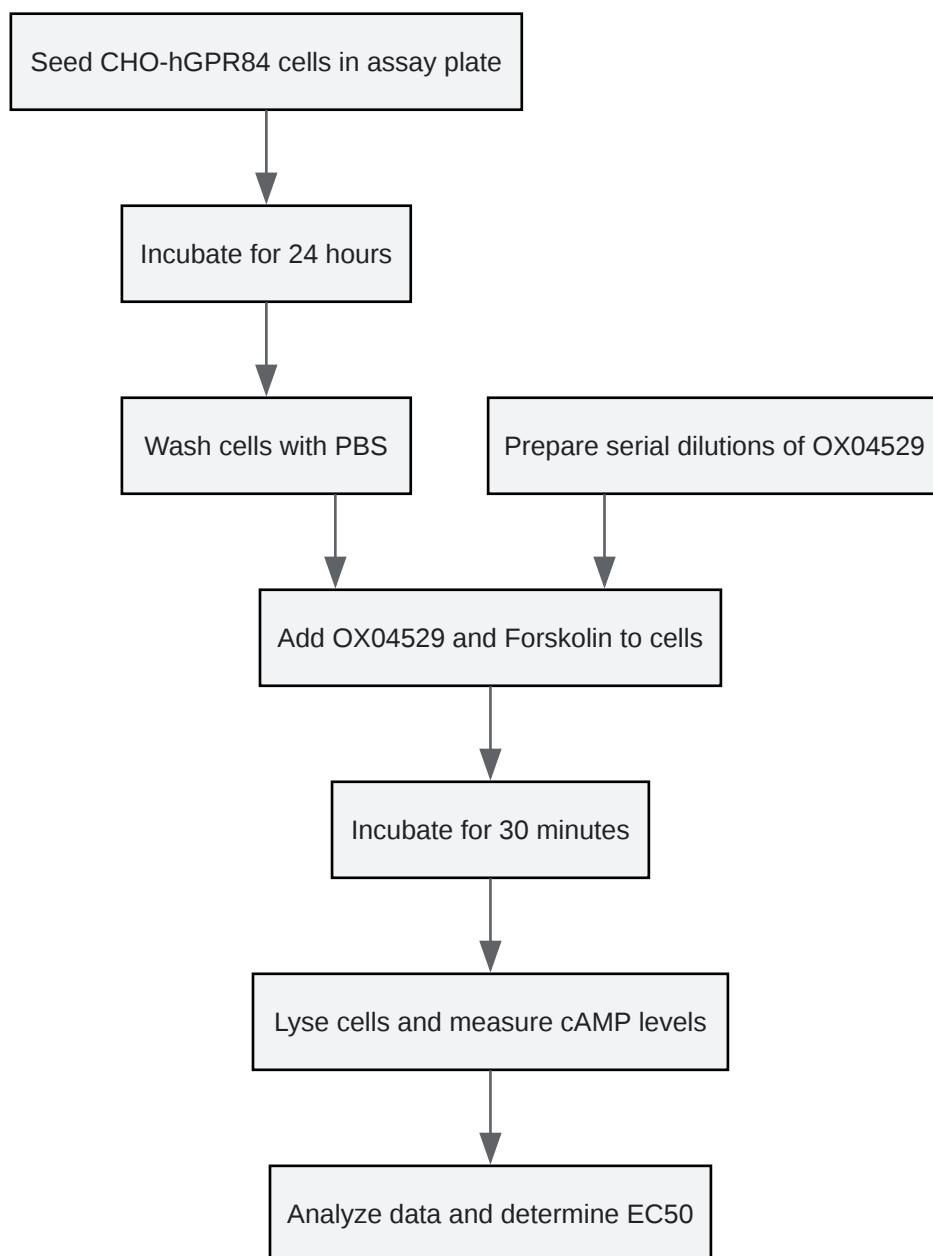
Table 2: In Vitro ADME and In Vivo Pharmacokinetics of **OX04529** in Mice

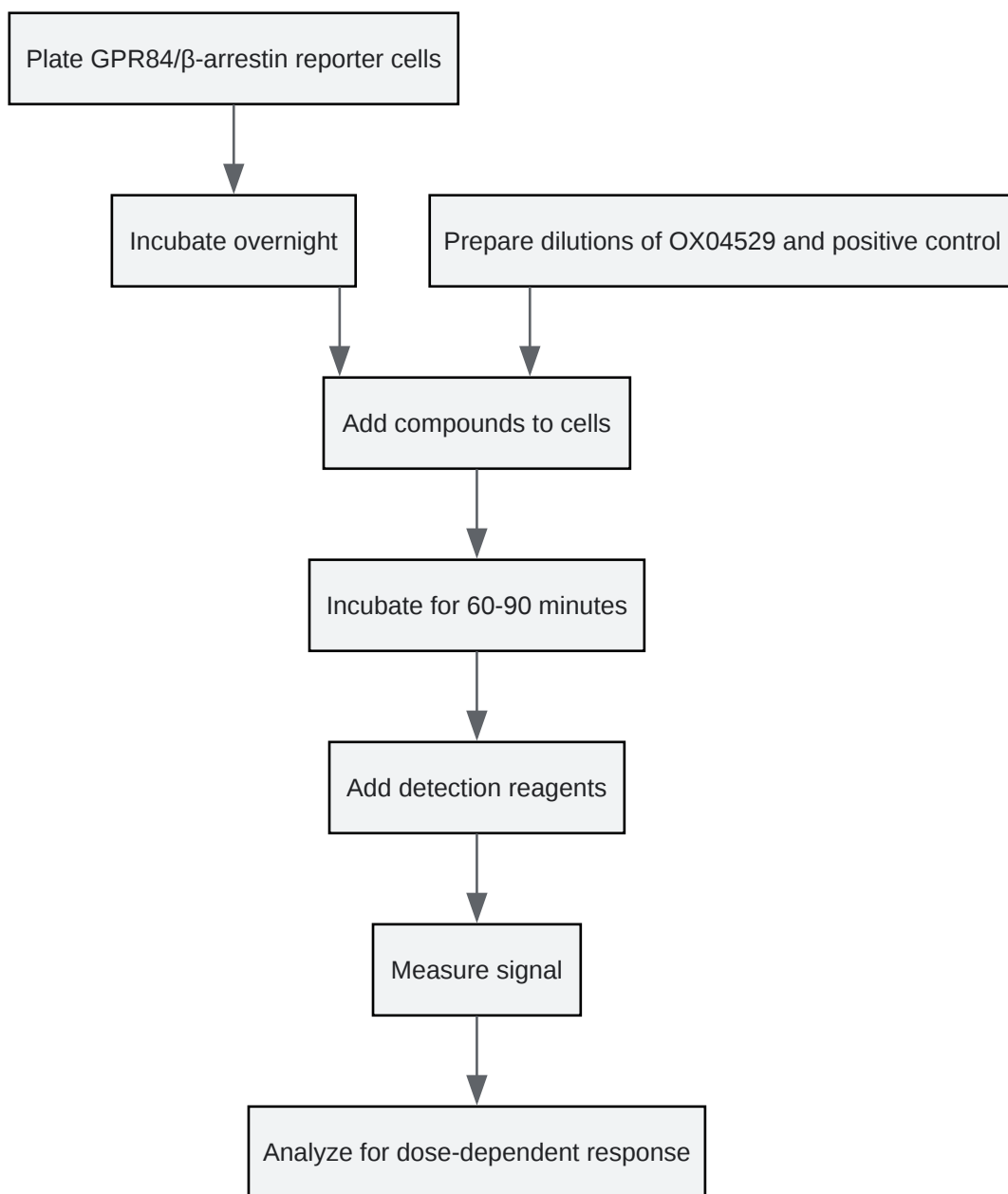
Parameter	Value	Species	Notes	Reference
t1/2 (Mouse Liver Microsomes)	104.7 min	Mouse	In vitro	[1]
Clearance (CL)	13.2 μL/min/mg	Mouse	In vitro	[1]
Cytotoxicity	No signs up to 30 μM	CHO-hGPR84 and CHO-K1 cells	20h incubation	[1]
Half-life (t1/2)	0.888 min	Mouse	10 mg/kg oral administration	[1]
Cmax	310 nM	Mouse	10 mg/kg oral administration	[1]
Mean Residence Time (MRT)	1.35 h	Mouse	10 mg/kg oral administration	[1]

GPR84 Signaling Pathway

Upon activation by an agonist like **OX04529**, GPR84 primarily couples to the Gai/o family of G-proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The strong G-protein signaling bias of **OX04529** means that this pathway is preferentially activated, with negligible engagement of the β -arrestin pathway.







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References

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